molecular formula C16H28N4O4S B1667093 Biocytin CAS No. 576-19-2

Biocytin

Cat. No. B1667093
CAS RN: 576-19-2
M. Wt: 372.5 g/mol
InChI Key: BAQMYDQNMFBZNA-MNXVOIDGSA-N
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Description

Biocytin is an amide formed from the vitamin biotin and the amino acid L-lysine . It occurs naturally in blood serum and urine as an intermediate in the metabolism of biotin . It acts as a coenzyme .


Synthesis Analysis

Biocytin has been used as a histological dye to stain nerve cells . It is introduced into neurons via intracellular injection during simultaneous electrophysiological recordings . This allows researchers to correlate the structural and functional properties of recorded cells .


Molecular Structure Analysis

Biocytin is a chemical compound that is an amide formed from the vitamin biotin and the amino acid L-lysine . It is an intermediate in the metabolism of biotin .


Chemical Reactions Analysis

Biocytin has been observed to be easily transported across gap junctions, a process called dye coupling . This property allows the extent of gap junctional coupling between neurons to be assessed .


Physical And Chemical Properties Analysis

Biocytin has a molecular weight of 372.48 g/mol . It is a solid substance that is soluble in water up to 50 mM when mildly heated .

Future Directions

Biocytin has been used in scientific research as a histological stain for nerve cells . It has many applications in neurobiology, including revealing the electrophysiological and morphological properties of the same neuron . Future research may continue to explore these applications and develop new methodologies for using biocytin .

properties

IUPAC Name

(2S)-6-[5-[(3aS,4S,6aR)-2-oxo-1,3,3a,4,6,6a-hexahydrothieno[3,4-d]imidazol-4-yl]pentanoylamino]-2-aminohexanoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H28N4O4S/c17-10(15(22)23)5-3-4-8-18-13(21)7-2-1-6-12-14-11(9-25-12)19-16(24)20-14/h10-12,14H,1-9,17H2,(H,18,21)(H,22,23)(H2,19,20,24)/t10-,11-,12-,14-/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BAQMYDQNMFBZNA-MNXVOIDGSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C2C(C(S1)CCCCC(=O)NCCCCC(C(=O)O)N)NC(=O)N2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1[C@H]2[C@@H]([C@@H](S1)CCCCC(=O)NCCCC[C@@H](C(=O)O)N)NC(=O)N2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H28N4O4S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30973172
Record name Biocytin
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30973172
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

372.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Physical Description

Solid
Record name Biocytin
Source Human Metabolome Database (HMDB)
URL http://www.hmdb.ca/metabolites/HMDB0003134
Description The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body.
Explanation HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications.

Product Name

Biocytin

CAS RN

576-19-2
Record name Biocytin
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=576-19-2
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Biocytin
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000576192
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Biocytin
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30973172
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name BIOCYTIN
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/G6D6147J22
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.
Record name Biocytin
Source Human Metabolome Database (HMDB)
URL http://www.hmdb.ca/metabolites/HMDB0003134
Description The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body.
Explanation HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications.

Melting Point

243 - 246 °C
Record name Biocytin
Source Human Metabolome Database (HMDB)
URL http://www.hmdb.ca/metabolites/HMDB0003134
Description The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body.
Explanation HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
26,000
Citations
K Horikawa, WE Armstrong - Journal of neuroscience methods, 1988 - Elsevier
… biocytin as an intracellular marker was investigated. Electrodes were filled with a solution of 4–6% biocytin … The advantages of this technique are the ease of injection of biocytin and the …
Number of citations: 973 www.sciencedirect.com
H Kita, W Armstrong - Journal of neuroscience methods, 1991 - Elsevier
… M KC1 with biocytin, 1 M KMe with biocytin, and 2 M KCI with both biocytin and biotinamide … Because the isoelectric point of biocytin is between 4.5 and 6.5, the solution of biocytin in …
Number of citations: 265 www.sciencedirect.com
DE Wolf, J Valiant, RL Peck… - Journal of the American …, 1952 - ACS Publications
… identical with natural biocytin. The aspects of synthesis constitute final proof of structure, particularly in this case where paucity of natural biocytin severely limited its use.1 Biocytin is the …
Number of citations: 37 pubs.acs.org
MA King, PM Louis, BE Hunter, DW Walker - Brain research, 1989 - Elsevier
… biocytin, revealing morphological details of neurons from which electrophysiological data had been obtained. We were prompted by this report to examine whether biocytin … that biocytin …
Number of citations: 307 www.sciencedirect.com
EA Bayer, H Ben-Hur, M Wilchek - Analytical biochemistry, 1988 - Elsevier
… , the resultant aldehyde groups are then labeled with biocytin hydrazide, followed by interaction with an … Consequently, we have synthesized biocytin hydrazide (N+-biotinyl-L-lysine …
Number of citations: 110 www.sciencedirect.com
LD Wright, EL Cresson, HR Skeggs, RL Peck, DE Wolf… - Science, 1951 - science.org
… of biocytin … , biocytin, was presentduring the purification. The effort on isolation and crystallization was continued, and we are now able to report further properties of crystalline biocytin, …
Number of citations: 27 www.science.org
M Marx, RH Günter, W Hucko, G Radnikow… - Nature protocols, 2012 - nature.com
In this report, we describe a reliable protocol for biocytin labeling of neuronal tissue and diaminobenzidine (DAB)-based processing of brain slices. We describe how to embed tissues in …
Number of citations: 99 www.nature.com
B Baur, T Suormala, ER Baumgartner - Brain research, 2002 - Elsevier
… confirming that biocytin is only poorly transported into C6 cells. Specific biocytin uptake into … Neuronal biocytin uptake might contribute to the pathogenesis of biotinidase deficiency …
Number of citations: 14 www.sciencedirect.com
LD Wright, EL Cresson, KV Liebert… - Journal of the American …, 1952 - ACS Publications
… not utilize biocytin.1·2 More recent studies, described in this paper, in which biocytin obtained by … spectrum of microbiological activity, furnish additional evidence that biocytin from both …
Number of citations: 31 pubs.acs.org
HM Said, L Sweetman, B Schatzman - Gastroenterology, 1993 - Elsevier
… Methods: Transport of [‘HIbiocytin was examined using everted sacs from rat intestine. … concentrations of biocytin were linear for up to 20 minutes of incubation. Transport of biocytin as a …
Number of citations: 31 www.sciencedirect.com

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